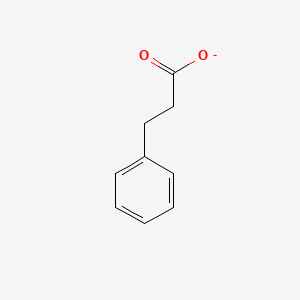

3-Phenylpropionate

Description

Significance of Aromatic Carboxylic Acids in Biological and Environmental Systems

Aromatic carboxylic acids, a diverse group of organic compounds, are of considerable importance in both biological and environmental contexts. In biological systems, they are key intermediates and products of metabolic pathways, particularly in the breakdown of aromatic amino acids and plant-derived compounds like lignin (B12514952) and flavonoids. nih.govdairy-journal.org The bacterial catabolism of these acids is a crucial element in the global carbon cycle, facilitating the recycling of these abundant carbon sources. nih.gov In environmental science, aromatic carboxylic acids are studied to understand soil chemistry, the behavior of organic matter in natural waters, and the degradation of pollutants. rsc.org The presence and metabolism of these compounds can influence nutrient cycling and the breakdown of xenobiotics. rsc.org Some aromatic carboxylic acids are themselves considered environmental pollutants, originating from industrial activities, and their degradation by microorganisms is a key area of bioremediation research. warwick.ac.ukdrugbank.comoup.com

Overview of 3-Phenylpropionate as a Key Metabolite

This compound, also known as hydrocinnamate, is a significant metabolite found in plants, humans, and microorganisms. ebi.ac.uknih.gov It is the conjugate base of 3-phenylpropionic acid and belongs to the class of phenylpropanoids. drugbank.comebi.ac.uk In humans, this compound is primarily a product of gut microbial metabolism, arising from the breakdown of dietary aromatic amino acids such as phenylalanine. nih.govhealthmatters.io Its presence in urine and feces is often used as a marker for intestinal microbial activity and balance. healthmatters.io Research has linked alterations in this compound levels to various conditions, including metabolic syndrome, polycystic ovary syndrome (PCOS), and non-alcoholic fatty liver disease (NAFLD), highlighting its potential as a biomarker. nih.govcam.ac.uk In bacteria like Escherichia coli, this compound is a key substrate in specific catabolic pathways, demonstrating its role as a carbon and energy source for microorganisms. nih.govnih.gov Furthermore, recent studies suggest that this compound produced by gut bacteria can enhance the intestinal epithelial barrier function. nih.gov

Historical Perspectives in this compound Research

The study of aromatic compound metabolism, including that of this compound, has a history rooted in early microbiological investigations. Early literature noted the production of phenolic compounds by bacteria like Escherichia coli in various growth media. nih.gov A significant milestone was the work of Cooper and Skinner in 1980, which delineated a complete catabolic pathway for aromatic acids in enteric bacteria for the first time. nih.gov Subsequent research in the 1980s, such as that by Burlingame and Chapman, established that many E. coli strains could catabolize a range of aromatic acids, including 3-phenylpropionic acid. nih.gov

A key development in understanding the degradation of this compound was the isolation and characterization of E. coli mutants defective in its catabolism in 1986. asm.orgasm.org This research was instrumental in identifying the distinct enzymatic steps and regulatory controls within the degradation pathway. asm.orgasm.org The development of indicator media that changed color in response to the accumulation of specific intermediates greatly facilitated the characterization of these mutants. asm.orgasm.org These foundational studies laid the groundwork for more detailed molecular and genetic analyses of the enzymes and regulatory proteins involved, such as the this compound dioxygenase complex and the HcaR transcriptional regulator. nih.govontosight.ai The evolution of the broader phenylpropanoid pathway, of which this compound metabolism is a part, is thought to have been a crucial adaptation for plants colonizing land, with evidence suggesting the horizontal gene transfer of key enzymes from soil bacteria. nih.gov

Interdisciplinary Research Landscape of this compound

Research on this compound is inherently interdisciplinary, spanning the fields of microbiology, medicine, environmental science, and biochemistry.

Microbiology and Biochemistry: Microbiologists and biochemists have been central to elucidating the bacterial catabolic pathways for this compound. Studies on organisms like Escherichia coli have detailed the enzymes, genes (e.g., hca and mhp clusters), and regulatory networks involved in its degradation. nih.govwarwick.ac.uk This includes the characterization of key enzymes like the this compound dioxygenase complex. ontosight.ai

Medicine and Human Health: In medicine, this compound is increasingly recognized as a clinically relevant metabolite. Its production by the gut microbiota links it to human health and disease. nih.gov For instance, it is being investigated as a potential biomarker for metabolic disorders such as obesity-related diseases and polycystic ovary syndrome (PCOS), where it may indicate alterations in gut microbiota and insulin (B600854) sensitivity. nih.gov Its role in modulating intestinal barrier function also places it at the intersection of gut health and systemic disease research. nih.gov

Environmental Science: Environmental scientists focus on the role of this compound and other aromatic acids in natural ecosystems. They study its degradation in soil and water, which is a key process in the carbon cycle and in the bioremediation of pollutants. warwick.ac.ukoup.comnih.gov Research in this area examines the microbial communities responsible for its breakdown and the environmental factors that influence these processes. nih.govmdpi.com

Plant Science: In plant science, this compound is studied within the broader context of phenylpropanoid metabolism, which is responsible for the synthesis of a vast array of plant secondary metabolites, including lignin and flavonoids. researchgate.netfrontiersin.orgfrontiersin.org Understanding this pathway is crucial for plant development and responses to environmental stress. frontiersin.org

This interdisciplinary approach fosters a comprehensive understanding of this compound, from its fundamental biochemical reactions to its broader implications for health and the environment.

Detailed Research Findings

Chemical Properties of this compound and Related Compounds

| Property | This compound | 3-Phenylpropionic Acid | Methyl this compound |

| IUPAC Name | 3-phenylpropanoate | 3-phenylpropanoic acid | methyl 3-phenylpropanoate |

| Molecular Formula | C₉H₉O₂⁻ | C₉H₁₀O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 149.17 g/mol | 150.17 g/mol | 164.20 g/mol |

| Synonyms | 3-phenylpropanoate, beta-phenylpropionate | Hydrocinnamic acid, Benzenepropanoic acid | Methyl hydrocinnamate |

| Primary Role | Human and plant metabolite | Antifungal agent, human and plant metabolite | Flavoring agent, human metabolite |

| Reference | nih.gov | drugbank.comebi.ac.uknih.gov | nih.gov |

Metabolic Pathways Involving this compound in Escherichia coli

| Pathway Step | Enzyme(s) | Gene(s) | Inducer(s) | Description |

| This compound -> 3-(2,3-Dihydroxyphenyl)propionate | Phenylpropionate Dioxygenase, Dihydrodiol Dehydrogenase | hcaA1A2CD, hcaB | This compound | Initial oxidation of the aromatic ring. nih.gov |

| 3-(3-Hydroxyphenyl)propionate -> 3-(2,3-Dihydroxyphenyl)propionate | 3-Hydroxyphenylpropionate-2-hydroxylase | mhpA | 2-hydroxy or 3-hydroxy derivatives of this compound | Hydroxylation of the phenyl ring. asm.org |

| 3-(2,3-Dihydroxyphenyl)propionate -> 2-Hydroxy-6-keto-nona-2,4-dienedioate | 2,3-Dihydroxyphenylpropionate 1,2-dioxygenase | mhpB | 2-hydroxy or 3-hydroxy derivatives of this compound | Extradiol cleavage of the aromatic ring. warwick.ac.uk |

| 2-Hydroxy-6-keto-nona-2,4-dienedioate -> Succinate + 2-Hydroxypenta-2,4-dienoate | Hydrolase | mhpC | 2-hydroxy or 3-hydroxy derivatives of this compound | Carbon-carbon bond cleavage. warwick.ac.uk |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H9O2- |

|---|---|

Poids moléculaire |

149.17 g/mol |

Nom IUPAC |

3-phenylpropanoate |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/p-1 |

Clé InChI |

XMIIGOLPHOKFCH-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CCC(=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)CCC(=O)[O-] |

Synonymes |

3-phenyl propionic acid 3-phenylpropanoic acid 3-phenylpropionate 3-phenylpropionic acid 3-phenylpropionic acid, sodium salt beta-phenylpropionate dihydrocinnamic acid hydrocinnamic acid |

Origine du produit |

United States |

Biosynthesis and Biotransformation Pathways of 3 Phenylpropionate

Precursor-Dependent Biosynthetic Routes

The synthesis of 3-phenylpropionate is heavily reliant on the availability of specific precursor molecules, primarily derived from the catabolism of phenylalanine. These pathways are crucial for the production of a wide array of secondary metabolites.

Phenylalanine Catabolism and Derivatives

The breakdown of L-phenylalanine is a central metabolic pathway that can lead to the formation of this compound. frontiersin.orgnih.gov This process involves a series of enzymatic reactions that modify the structure of phenylalanine. In some organisms, the catabolism of phenylalanine proceeds through intermediates such as phenylpyruvate. frontiersin.org The levels of this compound, along with other phenylalanine-derived metabolites like phenylacetate (B1230308) and 3-phenyllactate, have been noted to be elevated in certain physiological and pathological conditions. frontiersin.orgnih.gov

Cinnamic Acid as a Precursor

trans-Cinnamic acid is a direct and crucial precursor in one of the main biosynthetic pathways leading to this compound. ecmdb.canih.gov The conversion of cinnamic acid to this compound involves the reduction of the double bond in the propanoic acid side chain. scilit.com This reaction is a key step in the degradation pathway of cinnamic acid in various microorganisms. nih.govuniprot.orguniprot.org For instance, in Escherichia coli, a multi-component dioxygenase enzyme system is responsible for converting both 3-phenylpropionic acid and cinnamic acid into their respective dihydrodiol derivatives, indicating a shared metabolic pathway. uniprot.orguniprot.org

Microbial Biosynthesis Mechanisms

Microorganisms, particularly those residing in anaerobic environments like the gut, play a significant role in the production of this compound.

Production by Anaerobic Bacteria

A variety of anaerobic bacteria are capable of producing this compound. researchgate.net For example, Clostridium sporogenes is known to produce significant amounts of phenylpropionic acid. nih.gov The anaerobic degradation of aromatic compounds, including those leading to this compound, is a well-documented microbial process. researchgate.netmdpi.com In some cases, this production occurs in syntrophic associations with other bacteria, such as hydrogenotrophic methanogens. nih.gov For instance, Pelotomaculum terephthalicum can utilize this compound in co-culture with Methanospirillum hungatei. nih.gov

Association with Gut Microbiota Genera (e.g., Butyrivibrio, Faecalibacterium)

Below is a summary of the key precursors and microbial genera involved in the biosynthesis of this compound.

| Category | Component | Role/Association |

| Precursors | L-Phenylalanine | Primary amino acid precursor. frontiersin.orgnih.gov |

| trans-Cinnamic Acid | Direct precursor formed from phenylalanine. ecmdb.canih.gov | |

| Phenylpyruvate | Intermediate in phenylalanine catabolism. frontiersin.org | |

| Enzymes | Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. ecmdb.cawikipedia.org |

| This compound dioxygenase | Involved in the metabolism of this compound and cinnamic acid. uniprot.orguniprot.org | |

| Microbial Genera | Clostridium | Known to produce phenylpropionic acid. nih.gov |

| Pelotomaculum | Utilizes this compound in syntrophic cultures. nih.gov | |

| Butyrivibrio | Associated with this compound production in the gut. nih.govresearchgate.netresearchgate.net | |

| Faecalibacterium | Associated with this compound production in the gut. nih.govresearchgate.netresearchgate.net |

Biotransformation by Basidiomycetes

Basidiomycetes, a phylum of fungi, are capable of biotransforming various substrates, including industrial by-products, into a range of aromatic compounds. ebi.ac.uknih.gov Research has demonstrated their ability to process food industry waste, such as apple pomace, to generate complex and pleasant flavor mixtures. ebi.ac.uknih.gov In these biotransformation processes, various phenylpropanoids are produced.

A study involving 30 different basidiomycetes grown in submerged liquid cultures with food industry by-products as the sole carbon source identified several fungus/substrate combinations with interesting flavor profiles. nih.gov The culture of Tyromyces chioneus on apple pomace, for instance, resulted in the production of several potent aroma compounds. ebi.ac.uknih.gov Analysis of the culture supernatants via gas chromatography-olfactometry (GC-O) and headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) identified methyl this compound as one of the products. ebi.ac.uknih.gov Other related compounds produced in this process include 3-phenylpropanal (B7769412), 3-phenyl-1-propanol (B195566), benzyl (B1604629) alcohol, methyl 2-phenylacetate, cinnamaldehyde, and methyl cinnamate (B1238496). ebi.ac.uknih.gov Labeling experiments have confirmed that (E)-cinnamic acid serves as a precursor for the formation of 3-phenylpropanal and 3-phenyl-1-propanol in these fungi. ebi.ac.uknih.gov Some Basidiomycota have also been identified in analyses of metabolic pathways related to the degradation of 3-phenylpropanoate. frontiersin.org

Table 1: Biotransformation Products from Basidiomycetes Culture

| Fungus | Substrate | Precursor | Biotransformation Products | Reference |

|---|

Enzymology of Biosynthesis

The enzymology related to this compound is more extensively studied in the context of its catabolism (degradation) in bacteria, although these pathways provide insight into the types of enzymes that act on this compound. In bacteria such as Escherichia coli and Photorhabdus luminescens, this compound is degraded through an oxidative meta-cleavage pathway. soton.ac.ukasm.org This degradation involves a series of enzymatic reactions that activate and cleave the aromatic ring. asm.orgnih.gov

The initial steps in the catabolism of this compound and cinnamic acid in E. coli are catalyzed by the Hca enzymes. asm.orgnih.gov The process begins with a dioxygenase, HcaEFCD, which activates the aromatic ring, followed by the action of a dehydrogenase, HcaB. asm.org The biosynthesis of this compound precursors, such as cinnamic acid, originates from the amino acid phenylalanine. asm.orgoup.com In the fungus Phanerochaete chrysosporium, the biosynthetic pathway for related aromatic compounds involves the conversion of phenylalanine to cinnamate, which is then cleaved to form benzoate (B1203000) and/or benzaldehyde. asm.org A proposed mechanism involves the hydration of cinnamate to form 3-hydroxy-3-phenylpropionate (B1262273), which can then undergo further enzymatic reactions. asm.org

Characterization of Key Biosynthetic Enzymes

While the direct biosynthetic enzymes for this compound are not fully elucidated, extensive characterization has been performed on the catabolic enzymes from bacteria, which are crucial for its turnover.

The This compound dioxygenase complex is a key multi-component enzyme system in bacteria that initiates the degradation of this compound. ontosight.ai It typically comprises a reductase (an iron-sulfur flavoprotein), a ferredoxin, and a catalytic iron-sulfur dioxygenase. ontosight.ai This complex oxidizes 3-phenylpropionic acid to its corresponding cis-dihydrodiol, using molecular oxygen in a reaction that requires electron transfer facilitated by the reductase and ferredoxin components. ontosight.ai

In the this compound catabolic pathway of E. coli, several enzymes have been purified and characterized:

2-hydroxy penta-2,4-dienoic acid hydratase (MhpD): This enzyme has been purified to homogeneity from an overexpressing E. coli strain. soton.ac.uk It is a 28 kDa protein that requires a divalent metal ion for its activity, with manganese (Mn²⁺) providing optimal activity. soton.ac.uk For its substrate, 2-hydroxy penta-2,4-dienoic acid, MhpD exhibits a K_M of 142 µM and a k_cat of 1580 s⁻¹. soton.ac.uk

4-hydroxy-2-keto pentanoic acid aldolase (B8822740) (MhpE): This enzyme has been partially purified from wild-type E. coli. soton.ac.uk It is classified as a type II aldolase, and its mechanism is believed to operate via a Schiff base intermediate, as evidenced by its complete inhibition by sodium borohydride (B1222165) in the presence of its substrate. soton.ac.uk

Another key enzyme in the broader context of phenylpropanoid biosynthesis is Phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of phenylalanine to produce cinnamic acid, a direct precursor to this compound in some pathways. asm.orgasm.orgoup.com

Table 2: Characterization of Enzymes in this compound Metabolism

| Enzyme | Organism | Molecular Weight (kDa) | Cofactor/Requirements | Kinetic Parameters | Reference |

|---|---|---|---|---|---|

| 2-hydroxy penta-2,4-dienoic acid hydratase (MhpD) | Escherichia coli | 28 | Divalent metal ion (Mn²⁺ optimal) | K_M: 142 µM, k_cat: 1580 s⁻¹ | soton.ac.uk |

| 4-hydroxy-2-keto pentanoic acid aldolase (MhpE) | Escherichia coli | - | - | Classified as Type II aldolase | soton.ac.uk |

Regulation of Biosynthetic Enzyme Activity

The activity of enzymes involved in this compound metabolism is tightly regulated at the transcriptional and allosteric levels. In E. coli, the synthesis of enzymes required for this compound catabolism is induced by the presence of this compound itself or its dihydrodiol derivative. nih.gov

The regulatory protein HcaR , a member of the LysR family, positively regulates the expression of the hca operon, which encodes the catabolic enzymes. researchgate.net The expression of the hcaA gene, part of this operon, is sharply and transiently induced by this compound at the end of the exponential growth phase. researchgate.net This induction is independent of the stationary-phase sigma factor RpoS but is mediated by HcaR. researchgate.net Furthermore, the expression of the regulator HcaR is subject to negative autoregulation and is repressed by glucose. researchgate.net

In Photorhabdus luminescens, the biosynthesis of cinnamic acid is subject to autoinduction; the compound enhances the expression of the stlA gene, which codes for Phenylalanine ammonia-lyase (PAL), the enzyme responsible for its synthesis from phenylalanine. asm.org

Beyond transcriptional control, this compound can also act as an allosteric regulator. It has been shown to be a weak activator of phenylalanine hydroxylase, an enzyme involved in phenylalanine metabolism. acs.org It can also act as an inhibitor for other enzymes; for example, it is an effective inhibitor of β-ureidopropionase, with an I₅₀ value of 5.6 µM. nih.gov

Table 3: Regulation of Enzyme Activity Related to this compound

| Regulatory Molecule | Target Enzyme/Gene | Organism | Effect | Mechanism | Reference |

|---|---|---|---|---|---|

| This compound | hca operon enzymes | Escherichia coli | Induction | Transcriptional activation via HcaR | nih.gov, researchgate.net |

| Glucose | HcaR (regulator) | Escherichia coli | Repression | Transcriptional repression | researchgate.net |

| This compound | Phenylalanine hydroxylase | - | Weak Activation | Allosteric regulation | acs.org |

| This compound | β-Ureidopropionase | Plant (Maize) | Inhibition (I₅₀ = 5.6 µM) | Competitive/Product Inhibition | nih.gov |

Catabolism and Degradation Pathways of 3 Phenylpropionate

Bacterial Degradation Pathways

Various bacteria, including Acinetobacter sp., Pseudomonas sp., and Escherichia coli, are capable of degrading 3-phenylpropionate and its hydroxylated derivatives. asm.orgcaister.com In E. coli, the aerobic degradation of these compounds occurs through two distinct initial pathways that eventually merge, leading to mineralization. nih.gov

Escherichia coli serves as a well-studied model for understanding the breakdown of this compound. researchgate.netnih.gov The degradation process in E. coli K-12 involves two key genetic systems: the hca and mhp gene clusters. nih.govresearchgate.net These gene clusters encode the enzymes for two convergent catabolic pathways that process this compound and 3-hydroxyphenylpropionate (3-HPP), respectively. nih.govresearchgate.net The degradation of 3-PP is initiated by the hca-encoded pathway and funnels into the mhp-encoded pathway for final processing. asm.orgnih.gov

The degradation of this compound in E. coli proceeds through a meta-fission pathway. nih.govresearchgate.net This pathway is characterized by the cleavage of the aromatic ring at a position adjacent to the two hydroxyl groups of a dihydroxylated intermediate. The initial steps, encoded by the hca gene cluster, convert 3-PP into a common intermediate, 3-(2,3-dihydroxyphenyl)propionate (DHPP). asm.orgnih.gov This intermediate is then channeled into the mhp-encoded meta-cleavage pathway, which further breaks it down into central metabolic products like pyruvate (B1213749) and succinate. nih.govsoton.ac.ukethz.ch

The catabolism of this compound in E. coli is orchestrated by the coordinated action of the hca and mhp gene clusters. nih.gov The hca cluster, located at minute 57.5 on the E. coli chromosome, is responsible for the initial steps of 3-PP degradation. asm.orgnih.gov It includes genes for a dioxygenase complex (hcaA1A2CD), a dehydrogenase (hcaB), a potential transporter (hcaT), and a transcriptional regulator (hcaR). asm.orgnih.gov The expression of the hca catabolic genes is positively regulated by the HcaR protein in the presence of this compound. researchgate.netnih.govcaister.com

The mhp gene cluster, found at minute 8.0 of the genome, encodes the enzymes for the subsequent meta-cleavage of the DHPP intermediate. nih.govnih.gov This cluster includes genes for a hydroxylase (mhpA), an extradiol dioxygenase (mhpB), and other downstream processing enzymes (mhpC, mhpD, mhpE, mhpF), as well as a regulator (mhpR) and a potential transporter (mhpT). nih.govcsic.es The degradation of 3-PP, therefore, requires the activation of both the hca and mhp pathways. nih.gov

Table 1: Gene Clusters Involved in this compound Degradation in E. coli

| Gene Cluster | Chromosomal Location (min) | Function | Key Genes |

|---|---|---|---|

| hca | 57.5 | Initial conversion of this compound to DHPP | hcaA1A2CD, hcaB, hcaR, hcaT |

| mhp | 8.0 | Meta-cleavage of DHPP and further degradation | mhpA, mhpB, mhpC, mhpD, mhpE, mhpF, mhpR, mhpT |

A key intermediate in the breakdown of this compound is 3-(2,3-dihydroxyphenyl)propionic acid (DHPP). asm.orgnih.govnih.gov This compound serves as the convergence point for the degradation pathways of this compound and 3-hydroxyphenylpropionate. nih.gov The formation of DHPP from 3-PP is a two-step process catalyzed by enzymes encoded by the hca cluster. asm.org First, a dioxygenase acts on 3-PP to form a dihydrodiol, which is then oxidized by a dehydrogenase to yield DHPP. asm.orgnih.gov This catechol derivative is the substrate for the ring-cleavage enzyme MhpB from the mhp pathway. nih.govwarwick.ac.uk

Table 2: Key Metabolites in the Initial Degradation of this compound

| Metabolite | Abbreviation | Role |

|---|---|---|

| This compound | 3-PP | Initial substrate |

| cis-3-(3-Carboxyethyl)-3,5-cyclohexadiene-1,2-diol | PP-dihydrodiol | First intermediate, product of dioxygenase action |

The degradation of the stable aromatic ring of this compound is initiated by powerful enzymatic machinery, primarily involving dioxygenases. These enzymes introduce molecular oxygen, destabilizing the aromatic structure and preparing it for subsequent cleavage.

The initial attack on the aromatic ring of this compound is catalyzed by the this compound dioxygenase, an enzyme complex encoded by the hcaA1A2CD genes. asm.orgnih.gov This enzyme is a multi-component system that incorporates both atoms of a molecular oxygen molecule into the phenyl ring, creating cis-3-(3-carboxyethyl)-3,5-cyclohexadiene-1,2-diol. asm.org This Hca dioxygenase is a class IIB dioxygenase. asm.orgnih.gov Following the action of a dehydrogenase (HcaB), the resulting dihydroxylated intermediate, DHPP, becomes the substrate for another critical dioxygenase, MhpB. asm.orgnih.gov

MhpB, or 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase, is a non-heme iron(II)-dependent extradiol dioxygenase. warwick.ac.uk It catalyzes the cleavage of the aromatic ring of DHPP between the two hydroxyl groups (extradiol cleavage), yielding 2-hydroxy-6-ketonona-2,4-dienedioate. warwick.ac.uk This ring-fission product is then further metabolized by other enzymes in the mhp pathway. soton.ac.ukwarwick.ac.uk The Hca dioxygenase and MhpB are thus essential for the complete breakdown of this compound. nih.govasm.org

Table 3: Key Dioxygenases in this compound Degradation

| Enzyme | Gene(s) | Function | Substrate | Product |

|---|---|---|---|---|

| This compound dioxygenase | hcaA1A2CD | Ring hydroxylation | This compound | cis-3-(3-Carboxyethyl)-3,5-cyclohexadiene-1,2-diol |

Enzymatic Mechanisms of Degradation

Enzyme Kinetics and Reaction Stereochemistry in Catabolic Pathways

The breakdown of this compound in bacteria like Escherichia coli is initiated by a multi-component enzyme system. uniprot.org A key enzyme in this process is this compound dioxygenase, which catalyzes the insertion of both atoms of molecular oxygen into the phenyl ring of 3-PPA. creative-enzymes.comexpasy.org This reaction requires NADH as a reducing agent and results in the formation of a cis-dihydrodiol. expasy.orgwikipedia.org

The enzyme system, designated HcaA1A2CD, is a class IIB dioxygenase. asm.org The reaction it catalyzes is stereospecific, producing a specific stereoisomer of the dihydrodiol product. soton.ac.uk Following the dioxygenase reaction, a dehydrogenase, HcaB, oxidizes the cis-dihydrodiol to produce 3-(2,3-dihydroxyphenyl)propionate (DHPP). asm.orgnih.gov The subsequent steps in the pathway involve the meta-cleavage of the aromatic ring of DHPP, a process catalyzed by another set of enzymes. asm.org

The kinetics of these enzymes are crucial for the efficient breakdown of 3-PPA. For instance, the aldolase (B8822740) enzyme (MhpE) involved in the later stages of the pathway in E. coli has been identified as a class I aldolase and shows high selectivity for its substrates. nih.gov

Lactone Intermediates in Dioxygenase Reactions

The mechanism of extradiol dioxygenases, such as the one involved in 3-PPA catabolism, is a subject of ongoing research. Evidence suggests the formation of transient intermediates during the catalytic cycle. One proposed mechanism involves a Criegee rearrangement. warwick.ac.uk Studies on 2,3-dihydroxyphenylpropionate 1,2-dioxygenase (MhpB), an enzyme that acts on a downstream intermediate of 3-PPA, have provided evidence for the formation of a lactone intermediate. warwick.ac.uk More recent research on other dioxygenases has provided structural evidence for the involvement of a seven-membered lactone intermediate during the catalytic cycle. nih.gov This intermediate is formed after the initial oxygenation of the aromatic ring. nih.gov The formation and subsequent hydrolysis of this lactone are critical steps in the ring-cleavage process. warwick.ac.uk

Mammalian Metabolic Fates

In mammals, this compound, often derived from the gut microbiota, undergoes several metabolic transformations. plos.orgebi.ac.ukebi.ac.uknih.gov

Conjugation Pathways (e.g., Glycine (B1666218) Conjugation to Hippurate, Phenylpropionylglycine)

A primary metabolic fate of 3-PPA in mammals is conjugation with glycine. plos.orgaltmedrev.com This process can lead to the formation of phenylpropionylglycine (B134870). plos.orgrupahealth.com Furthermore, 3-PPA can be metabolized to benzoate (B1203000), which is then conjugated with glycine to form hippurate. plos.orgresearchgate.net The formation of these glycine conjugates is a significant pathway for the detoxification and excretion of aromatic acids. researchgate.net Phenylpropionylglycine is formed by the direct conjugation of 3-phenylpropionic acid with glycine. rupahealth.com

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Involvement

The conversion of 3-PPA to benzoate involves a β-oxidation-like process, and a key enzyme in this pathway is Medium-Chain Acyl-CoA Dehydrogenase (MCAD). plos.orgresearchgate.net MCAD is typically involved in the breakdown of fatty acids, but it can also act on phenylpropionyl-CoA, an activated form of 3-PPA. nih.govnih.gov In individuals with MCAD deficiency, a common inherited metabolic disorder, the metabolism of 3-PPA is impaired, leading to the accumulation and excretion of phenylpropionylglycine. rupahealth.comnih.gov This highlights the crucial role of MCAD in the complete metabolism of 3-PPA in mammals. researchgate.netnih.gov Studies in mice have shown that the host's MCAD is necessary for the conversion of bacterially-produced phenylpropionic acid to hippuric acid. researchgate.net

Genetic and Transcriptional Regulation of Catabolic Pathways

The expression of the enzymes involved in 3-PPA catabolism is tightly controlled at the genetic level to ensure that they are produced only when the substrate is available.

HcaR Transcriptional Regulation

In E. coli, the genes for 3-PPA degradation are organized in the hca cluster. asm.orgnih.gov The expression of these catabolic genes is positively regulated by the HcaR protein. researchgate.netnih.govnih.gov HcaR belongs to the LysR family of transcriptional regulators, which are known to control a wide variety of metabolic pathways in bacteria. researchgate.netasm.org The hcaR gene is located near the hca catabolic operon and is transcribed in the opposite direction. asm.org

2 Induction and Expression Dynamics of Catabolic Genes

The breakdown of this compound (3-PP) in microorganisms is a tightly controlled process, primarily regulated at the level of gene transcription. The expression of the enzymes required for this catabolic pathway is induced by the presence of 3-PP or its metabolic intermediates. This section explores the intricate molecular mechanisms governing the induction and dynamic expression of the gene clusters involved in 3-PP degradation, with a particular focus on the well-studied systems in Escherichia coli.

In E. coli, the catabolism of 3-PP involves two key gene clusters: the hca cluster, responsible for the initial conversion of 3-PP, and the mhp cluster, which processes a downstream intermediate. nih.govresearchgate.net The expression of these gene clusters is orchestrated by specific transcriptional regulators that respond to the presence of effector molecules.

The hca gene cluster, located at minute 57.5 on the E. coli chromosome, is responsible for the initial dioxygenation of 3-PP. nih.govnih.gov This cluster includes structural genes hcaA1A2CBD (also referred to as hcaEFCD and hcaB), which are organized as a putative operon. nih.govnih.gov The expression of this operon is positively controlled by the HcaR protein, a transcriptional activator belonging to the LysR family of regulators. nih.govresearchgate.netnih.gov The hcaR gene is located near the hca catabolic operon and is transcribed in the opposite direction. nih.govnih.gov The presence of 3-PP is necessary for HcaR-mediated activation of the hca genes. researchgate.netcaister.com Interestingly, HcaR also negatively autoregulates its own expression, a common feature among LysR-type regulators. researchgate.netcaister.com

The regulation of the hca operon is also influenced by the physiological state of the cell. Studies have shown that the expression of the hcaA gene in the presence of 3-PP is sharply and transiently induced at the end of the exponential growth phase. researchgate.netcaister.com This growth phase-dependent induction is also mediated by HcaR but occurs independently of the stationary phase sigma factor, RpoS. researchgate.netcaister.com Furthermore, the expression of hcaR is subject to catabolite repression; it is strongly repressed in the presence of glucose. researchgate.netnih.gov This repression can only be partially alleviated by the addition of exogenous cyclic AMP (cAMP). researchgate.netnih.gov

The degradation of 3-PP is intrinsically linked to the mhp (meta-cleavage of hydroxyphenylpropionate) pathway. The hca-encoded enzymes convert 3-PP into 3-(2,3-dihydroxyphenyl)propionate (DHPP), which is a common intermediate processed by the enzymes of the mhp cluster. nih.govresearchgate.net The mhp gene cluster encodes the enzymes for the catabolism of 3-hydroxyphenylpropionate (3HPP) and is regulated by the transcriptional activator MhpR. nih.govresearchgate.netnih.gov

The induction of the mhp operon presents a more complex regulatory scenario. The primary inducers and best activators of MhpR are 3HPP and the shared intermediate DHPP. nih.govnih.gov While 3-PP itself does not act as a direct inducer for the mhp genes, it functions as a synergistic activator. nih.govnih.gov In vivo and in vitro experiments have demonstrated that 3-PP enhances the activation of the MhpR regulator in the presence of the true inducers (3HPP and DHPP). nih.govnih.gov This synergistic effect represents a sophisticated mechanism for fine-tuning gene expression, ensuring that the full catabolic pathway is efficiently expressed when its initial substrate is available. nih.govnih.gov Both the primary inducers and the synergistic activator, 3-PP, have been shown to enhance the binding of MhpR to its DNA operator sequence. nih.govnih.gov

In anaerobic bacteria, such as the denitrifying bacterium Aromatoleum aromaticum, the regulation of 3-phenylpropanoid degradation also involves specific transcriptional regulators. For instance, the degradation of 3-(4-hydroxyphenyl)propanoate is controlled by a TetR-like transcriptional repressor, PprR. researchgate.net It is proposed that PprR binds to shared degradation intermediates, leading to its disengagement from the promoter and allowing transcription of the catabolic genes. researchgate.net This system is also subject to catabolite repression by other compounds like benzoate. researchgate.net

The following tables summarize the key regulatory proteins and the expression dynamics of the catabolic genes involved in this compound degradation in E. coli.

Table 1: Regulatory Proteins for this compound Catabolism in E. coli

| Regulator | Gene | Family | Target Operon | Effector(s) | Function |

| HcaR | hcaR | LysR | hcaA1A2CBD | This compound | Transcriptional activator of the hca operon. nih.govresearchgate.netstring-db.org Negatively autoregulates its own expression. researchgate.netcaister.com |

| MhpR | mhpR | IclR | mhpABCDFE | 3-Hydroxyphenylpropionate (3HPP), 3-(2,3-dihydroxyphenyl)propionate (DHPP) | Transcriptional activator of the mhp operon. nih.govresearchgate.netnih.gov |

| This compound | Synergistic activator, enhances induction by 3HPP and DHPP. nih.govnih.gov |

Table 2: Expression Dynamics of this compound Catabolic Genes in E. coli

| Gene/Operon | Condition | Inducer(s) | Observed Expression Level | Regulatory Mechanism |

| hca operon | Exponential Growth | This compound | Induced expression. | Activated by HcaR. researchgate.netcaister.com |

| Late Exponential/Stationary Phase | This compound | Sharply and transiently induced. | Mediated by HcaR, independent of RpoS. researchgate.netcaister.com | |

| Presence of Glucose | This compound | Repressed. | Glucose represses hcaR expression. researchgate.netnih.gov | |

| mhp operon | Presence of 3-PP alone | This compound | No significant induction. | 3-PP is not a direct inducer. nih.govnih.gov |

| Presence of 3HPP or DHPP | 3HPP, DHPP | Strong induction. | Activated by MhpR. nih.govnih.gov | |

| Presence of 3-PP + 3HPP/DHPP | 3-PP, 3HPP, DHPP | Synergistically enhanced induction. | 3-PP enhances MhpR activation by true inducers. nih.govnih.gov |

Biological Roles and Metabolic Interconnections of 3 Phenylpropionate

Role in Gut Microbiome-Host Interactions

The gut microbiome plays a pivotal role in human health, and its metabolic outputs are key to understanding its influence. 3-Phenylpropionate is a prominent example of a molecule produced by gut bacteria that can have systemic effects on the host. nih.govresearchgate.net

Gut Microbiota-Derived Metabolite

This compound is a well-established product of gut microbial metabolism. researchgate.netiarc.fr It is primarily derived from the bacterial breakdown of the aromatic amino acid L-phenylalanine. researchgate.netnih.gov This conversion is carried out by various bacterial species within the gut, particularly those belonging to the phyla Bacteroidetes and Firmicutes. tandfonline.com For instance, certain species of Clostridium and Peptostreptococcus are known to be involved in these metabolic pathways. d-nb.info The process often involves the initial conversion of phenylalanine to trans-cinnamic acid, which is then further metabolized to this compound. nih.gov Additionally, this compound can be produced from the microbial degradation of dietary polyphenols, such as naringin (B1676962) and condensed tannins. mdpi.commdpi.com The concentration of this metabolite can increase significantly with the introduction of plant-derived substrates into the diet. nih.gov

Impact on Microbial Diversity and Health

The presence of this compound is linked to the diversity and health of the gut microbiome. nih.gov Higher levels of circulating this compound, along with other microbial metabolites like indolepropionate and cinnamoylglycine, have been associated with greater gut microbiome alpha diversity. nih.govresearchgate.netnih.gov This increased diversity is generally considered a marker of a healthy gut ecosystem. nih.gov Furthermore, this compound exhibits antimicrobial properties, showing activity against a range of Gram-positive and some Gram-negative bacteria, as well as fungi. nih.gov This characteristic may contribute to the modulation of the gut microbial composition by inhibiting the growth of certain pathogenic microorganisms. ahajournals.org Conversely, gut dysbiosis, an imbalance in the microbial community, can lead to altered levels of this compound. nih.govfrontiersin.orgtamhsc.edu

Link to Aromatic Amino Acid Metabolism in the Gut

The production of this compound is intrinsically linked to the metabolism of aromatic amino acids by the gut microbiota. mdpi.comresearchgate.net Gut bacteria possess the enzymatic machinery to metabolize not only phenylalanine but also tyrosine and tryptophan, leading to a variety of circulating metabolites. researchgate.netnih.govfrontiersin.org For instance, Clostridium sporogenes can utilize all three aromatic amino acids to produce a range of compounds, including this compound from phenylalanine. nih.govmdpi.com The reductive metabolism of phenylalanine by certain Firmicutes, such as Clostridium sporogenes, generates phenylpropionate. nih.gov This metabolic activity highlights the gut microbiota's significant role in processing dietary and host-derived amino acids, thereby influencing the host's metabolic phenotype. nih.gov

Mammalian Metabolic Physiology

Once produced by the gut microbiota, this compound is absorbed into the host's circulation, where it can be detected and potentially exert systemic effects.

Presence in Plasma Metabolome

This compound is a known component of the mammalian plasma metabolome. researchgate.netplos.org Its presence in the bloodstream is largely dependent on the gut microflora, as demonstrated by studies comparing germ-free and conventional mice, where levels of this compound are significantly higher in the presence of a gut microbiome. researchgate.netplos.org This indicates that the gut microbiota is the primary source of this circulating metabolite. researchgate.net Elevated levels of this compound and its derivatives, such as phenylpropionylglycine (B134870) and hippurate, have been observed in the plasma of mice under stress. plos.org Furthermore, metabolomic analyses have identified this compound as one of several microbial-derived metabolites that are detectable in human blood and may be associated with various physiological and pathological states. nih.govnih.govnih.gov

Alterations in Metabolomic Profiles under Specific Conditions (e.g., Stress Models)

Metabolomic studies have identified significant alterations in the levels of this compound in response to specific physiological and pathological conditions, particularly those involving stress. These changes highlight the compound's connection to gut microbiome activity and systemic metabolic responses.

In a mouse model exhibiting features of post-traumatic stress disorder (PTSD), plasma levels of this compound were found to be significantly elevated. plos.org This study subjected mice to a 10-day aggression-exposure (AggE) regimen and analyzed their metabolomic profiles at acute (24 hours) and chronic (1.5 and 4 weeks) time points. Along with other gut-derived metabolites like phenylpropionylglycine and hippurate, this compound was one of the most elevated metabolites in the AggE mice, showing an average increase of 6.7-fold at the acute time point and 2.8-fold at the chronic time points. plos.org As this compound is a known product of anaerobic bacteria, its elevation points towards stress-induced changes in the gut microbiota and their metabolic output. plos.org

Furthermore, research into long-term weight change has also implicated this compound in metabolic shifts associated with oxidative stress. A study involving 3,176 females from the TwinsUK cohort investigated the association between blood metabolites and changes in Body Mass Index (BMI) over approximately 8.6 years. nih.govresearchgate.net The findings, replicated in the KORA study, identified four metabolites independently associated with weight change, one of which was this compound. nih.govresearchgate.net Specifically, higher levels of this compound were associated with less weight gain over the long term. nih.govresearchgate.net This metabolite, along with the others identified, is involved in pathways related to oxidative stress, suggesting a complex interplay between microbial metabolism, oxidative balance, and weight regulation. nih.govresearchgate.net

The catabolism of this compound itself is linked to the oxidative stress response in organisms like Escherichia coli. nih.gov The expression of genes responsible for breaking down this compound is controlled by a regulator that also influences the expression of several polypeptides involved in managing oxidative stress. nih.gov This suggests that the processing of this compound is integrated with cellular defense mechanisms.

Table 1: Alterations of this compound in Stress Models

| Condition/Model | Organism | Sample Type | Observation | Reference |

|---|---|---|---|---|

| Aggression-Exposure (PTSD model) | Mouse | Plasma | Elevated levels (6.7-fold acute, 2.8-fold chronic) | plos.org |

| Long-term Weight Gain | Human | Blood | Inversely associated with BMI change | nih.govresearchgate.net |

| Oxidative Stress Response | E. coli | - | Catabolism linked to oxidative stress genes | nih.gov |

Association with Rumen Environment and pH in Ruminants

Studies have shown that diet composition, specifically the ratio of forage to concentrate, significantly impacts the concentration of this compound in the rumen. Forage-based diets tend to increase rumen pH, which in turn leads to an increase in this compound, along with other organic acids like acetate (B1210297). nih.gov In animals on high-forage diets, this compound and phenylacetate (B1230308) can constitute a major portion (up to 64.3%) of the total aromatic compounds detected by NMR spectroscopy in rumen fluid. nih.gov This highlights its prominence as a product of fiber and phenolic compound degradation from forages.

The relationship between this compound and rumen pH is generally positive. Research in lactating dairy cows and heifers has reported positive correlations between the concentrations of this compound and acetate with rumen pH. mdpi.com As the rumen matures in young heifers and they transition to solid feed, an increase in serum levels of acetic acid and this compound is observed, which may indicate rumen maturation and an increase in reticulorumen weight. mdpi.com While increasing concentrations of volatile fatty acids (VFAs) generally lead to a decrease in rumen pH, the specific dynamics show that this compound levels are higher in less acidic, or higher pH, rumen environments often associated with high-forage diets. nih.govmdpi.comscielo.org.co

Table 2: this compound in the Rumen Environment

| Factor | Observation | Associated Conditions | References |

|---|---|---|---|

| Diet | Higher concentrations with high-forage diets compared to high-concentrate diets. | Linked to fermentation of plant phenolic compounds. | nih.gov |

| Rumen pH | Positively correlated with rumen pH. | Higher levels observed in less acidic rumen environments. | nih.govmdpi.com |

| Rumen Development | Serum levels increase during weaning and rumen maturation in heifers. | Serves as a potential biomarker for rumen functional development. | mdpi.com |

Interactions with Biological Macromolecules

Enzyme-Substrate Interactions

The metabolism of this compound is mediated by specific enzyme-substrate interactions. These interactions are characterized by the binding of the substrate to the enzyme's active site, a region with a specific three-dimensional structure that facilitates the chemical reaction. bu.edu.eglibretexts.org The binding is governed by multiple weak, noncovalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. bu.edu.eglibretexts.org

In Escherichia coli, the catabolism of this compound involves a dioxygenase enzyme complex. nih.gov The regulator protein HcaR binds to a specific site on the DNA to control the expression of the genes encoding this enzyme complex, which oxidizes this compound to 3-(2,3-dihydroxyphenyl) propionate (B1217596). nih.gov This initial step is crucial for the further degradation of the aromatic ring.

Hydrolase enzymes, such as lipases and proteases, have been utilized for the enantiomeric resolution of this compound derivatives. For instance, the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate to produce 3-hydroxy-3-phenylpropanoic acid is a well-studied process. scielo.br Enzymes like Pseudomonas cepacia lipase (B570770) (PCL) show high stereospecificity, selectively hydrolyzing one enantiomer of the ester substrate, allowing for the separation of (R) and (S) forms of the acid, which are important intermediates in pharmaceutical synthesis. scielo.br The efficiency and selectivity of this interaction depend on the specific enzyme used and the reaction conditions. scielo.br

The interaction between an enzyme and its substrate, like this compound, lowers the activation energy of the reaction, thereby increasing the reaction rate without altering the final equilibrium. libretexts.org This catalytic efficiency is fundamental to the metabolic pathways involving this compound.

Table 3: Examples of Enzyme Interactions with this compound and Derivatives

| Enzyme/Enzyme Class | Substrate/Derivative | Organism/Source | Type of Interaction/Reaction | Reference |

|---|---|---|---|---|

| This compound Dioxygenase | This compound | Escherichia coli | Oxidation (Catabolism) | nih.gov |

| Pseudomonas cepacia Lipase (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | Pseudomonas cepacia | Enantioselective Hydrolysis | scielo.br |

| Pig Liver Esterase (PLE) | Ethyl 3-hydroxy-3-phenylpropanoate | Porcine Liver | Hydrolysis | scielo.br |

| Penicillin G Amidohydrolase | N-phenylacetyl-β-Phe | - | Enantiomer-specific hydrolysis | tandfonline.com |

Receptor Interaction Studies

Derivatives of 3-phenylpropanoic acid have been identified as potent agonists for specific G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that play crucial roles in cellular signaling. nih.govnih.govwikipedia.org These interactions are of significant interest in drug discovery, particularly for metabolic diseases.

Studies have focused on G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), which is primarily expressed in pancreatic β-cells. nih.govrhhz.net Activation of GPR40 by agonists enhances glucose-stimulated insulin (B600854) secretion, making it an attractive target for the treatment of type 2 diabetes. rhhz.net Phenylpropanoic acid derivatives have been designed and synthesized to act as potent GPR40 agonists. nih.govrhhz.net For example, the compound 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid was developed from a phenylpropanoic acid scaffold and demonstrated robust glucose-lowering effects in animal models. nih.gov

Similarly, G protein-coupled receptor 120 (GPR120), another receptor activated by fatty acids, has been targeted by phenylpropanoic acid derivatives. A series of novel 5-membered heterocycle-containing phenylpropanoic acids were discovered to be potent GPR120 agonists, showing potential for treating type 2 diabetes. nih.gov

These studies illustrate that the phenylpropanoic acid structure serves as a versatile scaffold for designing ligands that can specifically bind to and activate GPCRs. The interaction involves the ligand fitting into a binding pocket on the receptor, inducing a conformational change that triggers downstream intracellular signaling pathways. nih.govnih.gov

Broader Metabolic Pathway Integration

Link to Tyrosine Biosynthesis and Degradation

This compound is metabolically linked to the aromatic amino acids, particularly phenylalanine and tyrosine. wikipedia.orgnih.gov This connection is primarily through the catabolic pathways of phenylalanine. Phenylalanine is an essential amino acid for mammals and serves as the direct precursor for the biosynthesis of tyrosine, a non-essential amino acid. hmdb.canih.gov This conversion is an irreversible hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase. nih.gov

The degradation of phenylalanine can lead to the formation of this compound. In microbes, phenylalanine can be converted to cinnamic acid, which is then reduced to form this compound. cambridge.org This compound is a key intermediate in the microbial metabolism of dietary aromatic compounds. cambridge.org For example, in E. coli, the initial catabolism of 3-phenylpropionic acid is encoded by the hca gene cluster, which is part of the broader phenylalanine metabolism pathway. genome.jp

The pathways are interconnected, as tyrosine itself is derived from phenylalanine. wikipedia.orgwikipedia.org The degradation of tyrosine proceeds through a different route, ultimately yielding fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle. wikipedia.org However, the microbial metabolism in environments like the gut can create complex cross-talk. For instance, gut microbes can metabolize tyrosine to produce compounds like p-cresol, while their metabolism of other dietary phenolics produces this compound. cambridge.org Therefore, the presence and concentration of this compound in the body are influenced by the dietary intake of phenylalanine and other plant-derived phenolic acids, and its metabolism is integrated with the pathways that also handle tyrosine precursors. nih.govcambridge.org

Interconnections with other Phenolic Metabolites

This compound (3-PPA) is a key node in the complex network of phenolic metabolite metabolism, primarily driven by the gut microbiota. Its formation and degradation connect it to a wide array of other phenolic compounds derived from dietary sources, particularly the aromatic amino acid L-phenylalanine and plant polyphenols. frontiersin.orgnih.gov

The primary precursor for microbial production of 3-PPA is L-phenylalanine. frontiersin.org Anaerobic bacteria, such as Clostridium sporogenes, can convert phenylalanine to 3-PPA through a reductive pathway. researchgate.netasm.orgresearchgate.net This transformation is part of the Stickland metabolism, where amino acids are fermented to generate energy. biorxiv.org Another significant pathway to 3-PPA involves the microbial processing of dietary polyphenols, such as flavan-3-ols and hydroxycinnamic acids (e.g., cinnamic acid). asm.orgasm.orgfrontiersin.org Cinnamic acid, for instance, can be reduced by gut microbes to form 3-PPA. asm.orgresearchgate.net

Once formed, 3-PPA is a substrate for further metabolic transformations. In aerobic bacteria like Escherichia coli, the catabolism of 3-PPA is well-characterized. The process is initiated by a dioxygenase enzyme complex (encoded by the hca gene cluster), which oxidizes 3-PPA to 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.gov This dihydroxylated intermediate serves as a crucial link, converging the metabolic pathways of 3-PPA and 3-(3-hydroxyphenyl)propionate (3-HPPA). nih.govcaister.comresearchgate.net The DHPP is then further degraded through a meta-cleavage pathway, ultimately breaking down the aromatic ring to yield central metabolites like pyruvic acid and acetaldehyde. soton.ac.uk

The metabolic relationship between 3-PPA and its hydroxylated counterparts is significant. For example, the degradation of 3-HPPA, which can be derived from dietary sources like caffeic acid, also proceeds through the common intermediate DHPP. researchgate.netecmdb.caresearchgate.net This interconnection means that the regulation of one pathway can affect the other. Studies have shown that both 3-PPA and 3-HPPA can act as synergistic activators for the expression of the mhp genes, which are required for the downstream degradation of DHPP. nih.gov Furthermore, experiments with a methanogenic consortium have demonstrated that the transformation between phenylalanine and 3-PPA is reversible, and that 3-PPA can be an intermediate in the conversion of phenol (B47542) to phenylalanine. asm.orgresearchgate.net This highlights the dynamic and bidirectional nature of these metabolic pathways in microbial communities.

This table summarizes the key metabolic relationships of this compound (3-PPA) with its precursor and product phenolic metabolites.

| Metabolite | Relationship to this compound (3-PPA) | Metabolic Context | Key Organisms/Systems | Reference(s) |

|---|---|---|---|---|

| L-Phenylalanine | Precursor | Reductive deamination | Clostridium sporogenes, Methanogenic consortia | asm.org, frontiersin.org |

| Cinnamic Acid | Precursor | Reduction of the side chain double bond | Gut microbiota, Photorhabdus luminescens | asm.org, asm.org |

| Plant Polyphenols (e.g., flavan-3-ols) | Precursor Source | Microbial degradation and fermentation in the colon | Human gut microbiota | frontiersin.org, nih.gov |

| 3-(2,3-dihydroxyphenyl)propionate (DHPP) | Product | Dioxygenation of the aromatic ring | Escherichia coli | , nih.gov |

| 3-(3-hydroxyphenyl)propionate (3-HPPA) | Related Metabolite | Shares a common downstream intermediate (DHPP) | Escherichia coli | nih.gov, ecmdb.ca |

| Benzoic Acid | Downstream Metabolite | Side-chain degradation (β-oxidation) | Methanogenic consortia | asm.org, researchgate.net |

| Phenylacetic Acid | Related Metabolite | Formed from phenylalanine via a different pathway | Gut microbiota | frontiersin.org |

Metabolic Flux Analysis in Specific Systems

Metabolic flux analysis provides a quantitative understanding of the rate of metabolite flow through biochemical pathways. While comprehensive ¹³C-metabolic flux analysis (¹³C-MFA) studies focusing specifically on the entire this compound (3-PPA) network are not extensively detailed, research on its catabolism in model organisms like Escherichia coli offers significant insights into the regulation and control of metabolic flux through this pathway. iastate.edusci-hub.seresearchgate.net

In E. coli, the catabolism of 3-PPA is tightly regulated, primarily through the hca operon, which encodes the enzymes for the initial oxidative steps. caister.com The expression of this operon, and thus the metabolic flux towards 3-PPA degradation, is controlled by the transcriptional regulator HcaR, which is activated by 3-PPA itself. caister.comigem.org Studies using reporter gene fusions (e.g., hcaA::lacZ) have quantified the changes in gene expression under various conditions, serving as a proxy for the potential metabolic flux.

Research has shown that the presence of 3-PPA as an inducer dramatically increases the expression of the hcaA gene, which is essential for the first step in 3-PPA degradation. caister.comresearchgate.net This indicates a significant potential for increased metabolic flux through the pathway when the substrate is available. Conversely, the presence of a preferred carbon source like glucose strongly represses the expression of the hcaR regulator, an effect that can only be partially overcome by exogenous cyclic AMP (cAMP). caister.com This demonstrates a catabolite repression mechanism that diverts metabolic resources away from 3-PPA degradation when a more easily metabolized substrate is present, effectively shutting down the flux. researchgate.net

Furthermore, the expression of the hcaA gene is transiently and sharply induced at the end of the exponential growth phase, a phenomenon also mediated by the HcaR regulator. caister.com This suggests that the flux through the 3-PPA catabolic pathway is not constant but is dynamically regulated according to the growth phase of the bacteria. The degradation of 3-PPA is also linked to the pathway for 3-(3-hydroxyphenyl)propionate (3-HPPA), as they converge at the intermediate 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.gov The regulators for both pathways, HcaR and MhpR, coordinate to control the expression of the downstream enzymes, ensuring that the flux of metabolites from both pathways can be processed efficiently. nih.gov For instance, 3-PPA and 3-HPPA have been shown to act as synergistic activators of the mhp operon, enhancing the transcriptional response and preparing the system for an increased metabolic flux. nih.gov

Stable isotope tracing experiments, a foundational technique for MFA, have confirmed the direct conversion of precursors like phenylalanine into 3-PPA in gut bacteria such as Clostridium sporogenes, validating the flow of carbon through this specific transformation. researchgate.netresearchgate.net

This table presents research findings on the regulation of the hcaA gene in Escherichia coli, which is critical for the initial step of 3-PPA catabolism. The ß-Galactosidase activity serves as a quantitative measure of gene expression, indicating the potential for metabolic flux under different growth conditions and in the presence of various inducers.

| Strain / Condition | Growth Phase | Inducer(s) | ß-Galactosidase Activity (Miller Units) | Interpretation of Metabolic Flux Potential | Reference(s) |

|---|---|---|---|---|---|

| Wild Type | Exponential | None (LB Medium) | 15.0 ± 0.7 | Basal level of pathway expression; low flux. | researchgate.net |

| Wild Type | Exponential | This compound (3-PPA) | 126.3 ± 32.0 | Strong induction by substrate; high potential flux. | researchgate.net |

| Wild Type | Exponential | 3-(3-hydroxyphenyl)propionate (3-HPPA) | 45.0 ± 8.2 | Cross-induction by related metabolite; moderate potential flux. | researchgate.net |

| Wild Type | Exponential | 3-PPA + Glucose | 14.5 ± 1.8 | Catabolite repression by glucose; flux is inhibited. | researchgate.net |

| Wild Type | Exponential | 3-PPA + Glucose + cAMP | 16.9 ± 1.3 | cAMP partially relieves glucose repression, but flux remains low. | researchgate.net |

| hcaR Mutant | Exponential | 3-PPA | 25.1 ± 1.1 | Activity significantly reduced without the HcaR activator; flux is minimal. | caister.com |

| hcaR Mutant | Stationary | 3-PPA | 22.3 ± 4.5 | Induction is abolished without the HcaR activator; minimal flux. | caister.com |

Advanced Analytical Methodologies in 3 Phenylpropionate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in the analysis of 3-phenylpropionate, providing detailed information about its molecular structure and its presence in biological samples.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation and quantitative analysis of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the precise chemical structure of this compound. In ¹H-NMR, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For instance, the aromatic protons of the phenyl group typically appear in the range of δ 7.14-7.27 ppm, while the aliphatic protons of the propionate (B1217596) side chain resonate at distinct chemical shifts, such as a triplet at δ 2.91 ppm for the protons adjacent to the phenyl ring and another triplet at δ 2.57 ppm for the protons adjacent to the carboxyl group. rsc.org

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are unique to their positions within the structure. For example, the carbonyl carbon of the carboxylic acid group appears at a characteristic downfield shift (around δ 173-175 ppm), while the carbons of the phenyl ring and the aliphatic side chain have distinct chemical shifts. rsc.org The combination of ¹H and ¹³C-NMR, often enhanced by two-dimensional (2D) NMR techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thus confirming the structural integrity of this compound. scielo.br

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.14-7.27 (m) | 126.32-140.80 |

| -CH₂- (adjacent to phenyl) | 2.91 (t) | 36.06 |

| -CH₂- (adjacent to carbonyl) | 2.57 (t) | 31.08 |

| Carbonyl Carbon | - | 173.01-174.64 |

Data is illustrative and based on reported values for ethyl this compound. rsc.org m = multiplet, t = triplet.

Isotopic labeling, particularly with stable isotopes like ¹³C and deuterium (B1214612) (D), is a powerful strategy to trace the metabolic fate of this compound and elucidate the mechanisms of the biochemical pathways it is involved in. By introducing a labeled version of this compound into a biological system, researchers can follow the incorporation of the isotopic label into downstream metabolites using NMR or mass spectrometry. frontiersin.orgmpg.de This approach provides direct evidence for metabolic transformations and helps to map out complex metabolic networks. For example, ¹³C-labeling can be used to determine the contribution of this compound to specific metabolic pools and to quantify metabolic fluxes through different pathways. mpg.de

NMR-based metabolomics has emerged as a key application for studying this compound in biological fluids. This technique allows for the simultaneous detection and quantification of a wide range of metabolites, including this compound, in complex mixtures like saliva and urine. researchgate.net

In saliva profiling, ¹H-NMR has been used to identify and quantify metabolites in different types of saliva, such as whole, parotid, and submandibular/sublingual saliva. nih.govresearchgate.net Studies have shown that this compound can be detected in whole saliva and is considered a metabolic product of aromatic amino acid fermentation by oral bacteria. nih.gov Its presence and concentration in saliva have been associated with oral health status, with some studies suggesting it as a potential biomarker for periodontal inflammation. d-nb.infouni-greifswald.de

Urine analysis using ¹H-NMR has also revealed the presence of this compound. nih.govanimbiosci.orgmdpi.com Urinary metabolomics studies have investigated the relationship between this compound levels and various conditions. For example, altered levels of urinary this compound have been observed in studies related to colorectal cancer and clinical mastitis in dairy cows. nih.govmdpi.com These findings highlight the potential of urinary this compound as a biomarker for systemic metabolic changes.

Table 2: Detection of this compound in Biofluids by NMR-based Metabolomics

| Biofluid | Study Focus | Key Findings Related to this compound | Reference |

|---|---|---|---|

| Saliva | Metabolic profiling of different saliva subtypes | Found exclusively in whole saliva, indicating bacterial metabolism. nih.gov | nih.gov |

| Saliva | Association with oral health status | Positively associated with periodontal disease-related measures. d-nb.info | d-nb.info |

| Urine | Differentiating cachectic from non-cachectic colorectal cancer patients | Altered levels observed between patient groups. nih.gov | nih.gov |

| Urine | Metabolomic changes in dairy cows with clinical mastitis | Lower levels found in mastitic cows, suggesting altered gut microbiota and rumen environment. mdpi.com | mdpi.com |

Mass spectrometry is another cornerstone analytical technique in this compound research, offering exceptional sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the trace detection and precise quantification of this compound in complex biological and environmental matrices. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of specific precursor-to-product ion transitions in selected reaction monitoring (SRM) mode allows for the highly specific detection of this compound, even in the presence of a multitude of other compounds. nih.gov

LC-MS/MS methods have been developed and validated for the analysis of a wide range of compounds, including those structurally related to this compound, in various sample types. nih.govresearchgate.net The high sensitivity of these methods allows for the detection of this compound at very low concentrations, often in the picogram per milliliter (pg/mL) range. thermofisher.com This capability is crucial for studies where this compound is present at trace levels, such as in doping control analysis or in the study of subtle metabolic changes. thermofisher.com

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetate (B1210297) |

| Arginine |

| Butyrate (B1204436) |

| Caprylate |

| Citrate |

| Deuterium |

| Ethyl this compound |

| Formate |

| Galactose |

| Glycolate |

| Isocaproate |

| Lactate |

| Propionate |

| Putrescine |

| 2-hydroxy-3-methylvalerate |

| 3-methyl-glutarate |

| 4-hydroxyphenylacetate |

| 4-hydroxyphenyllactate |

Mass Spectrometry (MS) Applications

GC-MS for Volatile Compound Analysis (e.g., Headspace SPME-GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound and its esters. When coupled with Headspace Solid-Phase Microextraction (HS-SPME), its sensitivity and specificity are significantly enhanced, making it ideal for detecting trace amounts of the compound in complex samples. nih.govresearchgate.net

HS-SPME-GC-MS involves the extraction of volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC-MS system for separation and identification. nih.gov This method minimizes matrix interference and pre-concentrates the analytes, leading to lower detection limits. The choice of SPME fiber coating is critical; for instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective for the analysis of a wide range of volatile compounds, including those found in Baijiu, a Chinese liquor. nih.gov

Detailed Research Findings:

In the analysis of flavor compounds in jujube brandy, HS-SPME-GC-MS was used to identify a variety of volatile compounds, including ethyl this compound. The method involved extracting the sample at 40°C for 40 minutes using a DVB/CAR/PDMS fiber. scialert.net

A study on Huarong mustard identified ethyl this compound as a characteristic volatile flavor component in samples fermented for 90 days, utilizing HS-SPME-GC-MS for the analysis. magtech.com.cn

Research on the aroma profile of muskmelon identified methyl this compound as a contributor to its aroma, using HS-SPME-GC-MS. ebi.ac.uk

In a study of flue-cured tobacco, HS-SPME-GC-MS analysis was performed using a DB-5MS column, with the SPME fiber adsorbing the sample at 60°C for 30 minutes before desorption in the GC injector. nih.gov

| Parameter | HS-SPME-GC-MS Condition 1 | HS-SPME-GC-MS Condition 2 |

| Sample Matrix | Jujube Brandy scialert.net | Flue-Cured Tobacco nih.gov |

| SPME Fiber | 50/30μm DVB/CAR/PDMS | DVB/CAR/PDMS |

| Extraction Temperature | 40°C | 60°C |

| Extraction Time | 40 min | 30 min |

| GC Column | DB-WAX (60 m x 0.25 mm, 0.25 μm) | DB-5MS (30 m x 0.25 mm, 0.25 μm) |

| Injection Mode | Splitless | Not specified |

| Carrier Gas | Helium (1.0 mL/min) | Helium (1 mL/min) |

Isotopic Labeling with MS for Pathway Tracing

Isotopic labeling, in conjunction with mass spectrometry, is a powerful technique for elucidating metabolic pathways. biorxiv.orgnih.gov By introducing stable isotopes (e.g., ¹³C or D) into a precursor molecule, researchers can trace the metabolic fate of the label as it is incorporated into downstream metabolites like this compound. biorxiv.orgnih.govrsc.org This approach provides definitive evidence for metabolic conversions and helps to quantify the flux through specific pathways. biorxiv.orgnih.gov

Detailed Research Findings:

Studies have utilized stable isotope tracing to investigate the inputs to gut microbiome products. biorxiv.orgbiorxiv.org For instance, by administering ¹³C-labeled algal protein, researchers observed significant labeling in microbiome-derived metabolites, including this compound, confirming its production from dietary protein. nih.gov

Deuterium labeling has been employed to synthesize CD₂H-ketones from this compound esters, with mass spectrometry used to validate the incorporation and selectivity of the deuterium atoms. rsc.org

Isotope tracing experiments have revealed that circulating host nutrients such as lactate, 3-hydroxybutyrate, and urea (B33335) can feed the gut microbiome, while dietary fiber is the primary source for carbohydrate fermentation. biorxiv.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. researchgate.net The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule.

For this compound and its derivatives, FTIR can be used to identify key functional groups:

Carbonyl (C=O) Stretching: The strong absorption band for the carbonyl group in the carboxylic acid or ester is a prominent feature. For methyl this compound, this stretch is observed around 1740 cm⁻¹.

O-H Stretching: In 3-phenylpropionic acid, a broad absorption band corresponding to the hydroxyl group of the carboxylic acid is expected.

C-H Stretching: Bands corresponding to the aromatic and aliphatic C-H bonds are also present.

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits characteristic absorption bands.

Detailed Research Findings:

FTIR analysis has been used to characterize methyl this compound, confirming the presence of the carbonyl (C=O) stretching vibration at approximately 1740 cm⁻¹.

In a study comparing the vibrational spectra of 3-phenylpropionic acid and L-phenylalanine, the Scaled Quantum Mechanical Force Field (SQMFF) methodology was applied to DFT-computed force fields to assign the vibrational spectra, showing good agreement between computed and experimental frequencies. researchgate.net

FTIR has been used to identify functional groups in complex mixtures like honey and propolis, where compounds like this compound can be present. researchgate.net

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds. When coupled with a UV detector, it provides a robust and reliable method for quantifying this compound, which contains a UV-absorbing phenyl group. ijper.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for this purpose. ijper.orgoup.com

Detailed Research Findings:

An RP-HPLC method was developed for the simultaneous determination of Calcium-DL-2-hydroxy-4-(methylthio) butyrate and Calcium-2-oxo-3-phenyl propionate in tablets. The separation was achieved on a C18 column with a gradient elution and UV detection at 210 nm. ijper.org

HPLC with UV detection at a wavelength of approximately 254 nm has been used for the quantification of methyl this compound in microbial degradation studies.

A validated RP-HPLC method for the simultaneous determination of docetaxel (B913) and ketoconazole (B1673606) used a C18 column with a mobile phase of acetonitrile (B52724) and 0.2% triethylamine (B128534) (pH 6.4) and UV detection at 230 nm. oup.com

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Analytes | Calcium-DL-2-hydroxy-4-(methylthio) butyrate and Calcium-2-oxo-3-phenyl propionate ijper.org | Docetaxel and Ketoconazole oup.com |

| Column | Waters XBridge C18 (250 mm x 4.6 mm, 5µm) | Waters Symmetry C18 (250 x 4.5 mm, 5 µm) |

| Mobile Phase | Gradient of Ammonium hydrogen sulphate buffer (pH 7.0) and acetonitrile | Isocratic; acetonitrile and 0.2% triethylamine pH 6.4 (48:52, v/v) |

| Flow Rate | 1.0 mL/min | 1 mL/min |

| Detection | UV at 210 nm | UV at 230 nm |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound and its esters. google.comd-nb.info The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by a carrier gas. Separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A Flame Ionization Detector (FID) is commonly used for quantification. google.com

Detailed Research Findings:

GC analysis was used to determine the conversion of racemic ethyl 3-hydroxy-3-phenylpropionate (B1262273) in an enzymatic resolution process. A flame ionization detector and a BP-1 capillary column were employed. google.com

In the analysis of jujube brandy, GC with a flame ionization detector (FID) and a sniffing port was used for the olfactometry analysis of volatile compounds, including aromatic esters like ethyl this compound. scialert.net

A fast determination method for volatile components in Zanthoxylum bungeanum oil used steam distillation/drop-by-drop extraction coupled with GC-MS. This method identified ethyl this compound among other compounds. d-nb.info

Integrated Omics Approaches

The study of this compound is increasingly benefiting from integrated "omics" approaches, which combine data from metabolomics, proteomics, genomics, and transcriptomics to provide a holistic view of biological systems. sci-hub.seirb.hrersnet.org Metabolomics, the comprehensive analysis of small molecules (metabolites) in a biological sample, is particularly relevant for understanding the role of this compound in various physiological and pathological processes. irb.hrmdpi.com

Detailed Research Findings:

Metabolomics studies in posttraumatic stress disorder (PTSD) have identified gut-derived metabolites, including this compound, as being altered. irb.hr This highlights the potential of omics to uncover biomarkers and understand the biological basis of complex disorders.

In the context of type 2 diabetes and its complications, metabolomic analyses have identified this compound as a potential biomarker. mdpi.commdpi.com Integrating metabolomics with other omics data can help to construct comprehensive metabolic networks and infer causal relationships. mdpi.com

The web-based tool MetaboAnalyst 4.0 facilitates the comprehensive and integrative analysis of metabolomics data, including the identification of significant compounds like this compound and their associated pathways. sci-hub.se This platform allows for the integration of metabolomics data with other omics data for a more in-depth understanding. sci-hub.seuab.edu

Metabolomics in Conjunction with Transcriptomics and Metagenomics